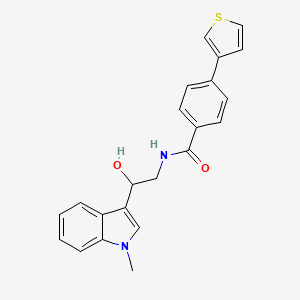
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has been investigated for its potential use in cancer treatment. This compound is designed to target the hypoxic regions of tumors, which are areas with low oxygen levels that are resistant to traditional chemotherapy and radiation therapy.
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancing Agents
A study investigated the antiamnestic (AA) and antihypoxic (AH) activities of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including benzamide derivatives. These compounds were evaluated for their ability to reverse electroconvulsion-induced amnesia and protect against hypoxia in mice. Compound 3o, which is structurally similar to benzamide derivatives, exhibited the best AA and AH activity profile, suggesting potential applications in cognitive enhancement (Ono et al., 1995).
Anticancer Activity
Research on N-substituted benzamides, including derivatives structurally related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide, demonstrated their potential as anticancer agents. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, highlighting their significance in the development of new anticancer drugs (Ravinaik et al., 2021).
Antimicrobial Properties
Studies on acylthiourea derivatives, related to benzamide compounds, revealed their effectiveness as antimicrobial agents. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, emphasizing their potential in antimicrobial applications (Limban et al., 2011).
Histone Deacetylase Inhibition
Research on 5-aroylindolyl-substituted hydroxamic acids, including benzamide derivatives, identified their potential as selective histone deacetylase 6 (HDAC6) inhibitors. These compounds were effective in decreasing tau protein phosphorylation and aggregation, suggesting their use in treating neurodegenerative diseases like Alzheimer's (Lee et al., 2018).
Cardiac Electrophysiological Activity
The cardiac electrophysiological activity of N-substituted benzamides, which are structurally similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide, was investigated. These compounds were found to have potential as selective class III agents, indicating their possible use in treating arrhythmias (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-24-13-19(18-4-2-3-5-20(18)24)21(25)12-23-22(26)16-8-6-15(7-9-16)17-10-11-27-14-17/h2-11,13-14,21,25H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLDWCUIVXURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(thiophen-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

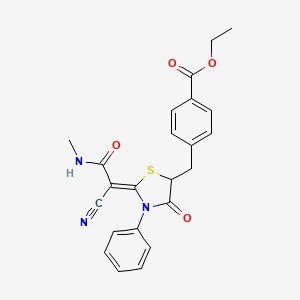
![6-Tert-butyl-2-[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2686976.png)
![N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B2686977.png)
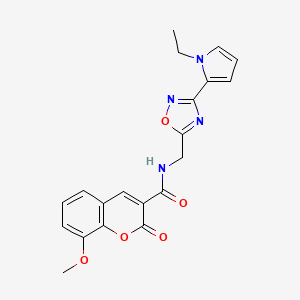
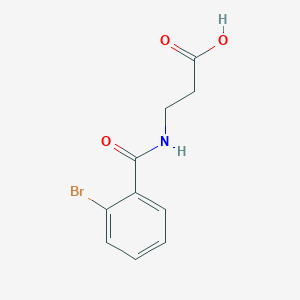
![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2686987.png)
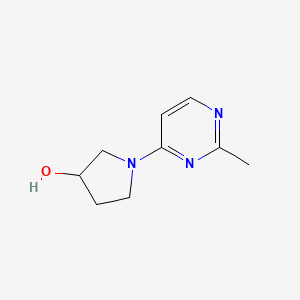

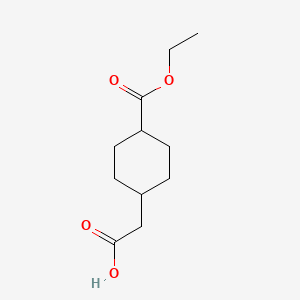
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2686991.png)
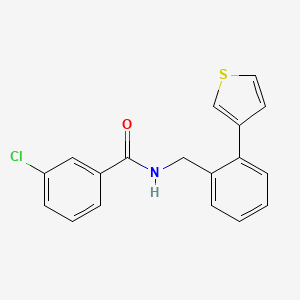
![8-(5-methylpyrazine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2686994.png)
![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)